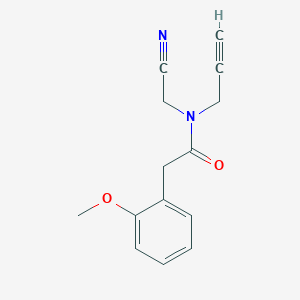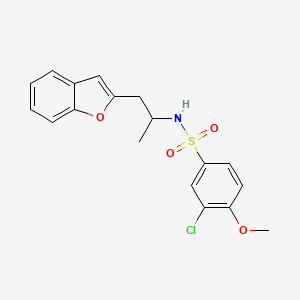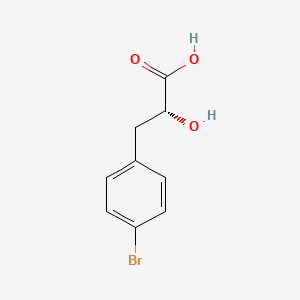
N-(Cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide, also known as TAT-DP-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has gained significant attention due to its ability to target specific enzymes and pathways involved in various diseases.
Wirkmechanismus
The mechanism of action of N-(Cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide involves the inhibition of specific enzymes and pathways. FAAH and MAGL are enzymes involved in the metabolism of endocannabinoids, which are lipid signaling molecules that play a role in pain and inflammation. Inhibition of these enzymes leads to increased levels of endocannabinoids, which can have analgesic and anti-inflammatory effects. COX-2 is an enzyme involved in the production of prostaglandins, which are lipid signaling molecules that play a role in inflammation. Inhibition of COX-2 leads to decreased levels of prostaglandins, which can have anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have antitumor effects in various cancer cell lines. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(Cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of inhibiting these specific targets on various diseases. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(Cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide. One direction is the development of more potent and selective inhibitors of FAAH, MAGL, and COX-2. Another direction is the study of the effects of this compound on other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the development of new drug delivery systems for this compound could improve its therapeutic potential.
Synthesemethoden
The synthesis of N-(Cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide involves a series of chemical reactions. The starting materials for the synthesis are 2-methoxybenzaldehyde and propargylamine. The reaction between these two compounds produces N-(2-methoxybenzyl)prop-2-yn-1-amine. This intermediate is then reacted with acetic anhydride to produce N-(2-methoxybenzyl)-2-(prop-2-yn-1-yloxy)acetamide. Finally, the reaction of this compound with cyanomethyl lithium produces this compound.
Wissenschaftliche Forschungsanwendungen
N-(Cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have inhibitory effects on various enzymes and pathways, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and cyclooxygenase-2 (COX-2). These enzymes and pathways are involved in various diseases, including inflammation, pain, and cancer.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-(2-methoxyphenyl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-9-16(10-8-15)14(17)11-12-6-4-5-7-13(12)18-2/h1,4-7H,9-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPLLVRGJXLADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N(CC#C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine](/img/structure/B2447891.png)
![(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2447892.png)
![Methyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2447893.png)

![(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2447895.png)
![N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]but-2-ynamide](/img/structure/B2447896.png)

![[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B2447899.png)
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B2447900.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide](/img/structure/B2447903.png)


